2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-methylpyrimidine
Description
2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-methylpyrimidine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a pyrrolidine-oxymethyl linker and a 4-methylpyrimidine moiety. The cyclopropyl substituent on the triazolo-pyridazine ring likely enhances lipophilicity and metabolic stability, while the oxymethyl-pyrrolidinyl group may improve solubility and pharmacokinetic properties.
Properties
IUPAC Name |
3-cyclopropyl-6-[[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-12-6-8-19-18(20-12)24-9-7-13(10-24)11-26-16-5-4-15-21-22-17(14-2-3-14)25(15)23-16/h4-6,8,13-14H,2-3,7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPMCBMXLBHELF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-methylpyrimidine typically involves multistep organic synthesis. The journey begins with the construction of individual functional fragments, such as cyclopropyl triazolopyridazine and pyrrolidine methylpyrimidine, followed by their coupling through suitable linking reactions.
Step 1: Construction of Cyclopropyl Triazolopyridazine
Reagents and Conditions: Appropriate cyclopropyl derivatives and triazolopyridazine precursors under conditions like cyclization reactions with strong bases or catalysts.
Step 2: Assembly of Pyrrolidine Methylpyrimidine
Reagents and Conditions: Pyrimidine derivatives undergoes functionalization, usually via alkylation reactions.
Step 3: Coupling Reaction
Reagents and Conditions: The crucial step involves an etherification or amination reaction to bridge the two functional groups, utilizing catalysts to ensure regioselectivity and efficiency.
Industrial Production Methods
Industrial production leans on scalable and cost-effective processes. Methods like continuous flow synthesis have revolutionized the efficiency, minimizing reaction times and enhancing yield.
Chemical Reactions Analysis
Types of Reactions
2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-methylpyrimidine: engages in various chemical reactions:
Oxidation: The compound can undergo oxidation at the pyridazine or pyrrolidine moieties, forming N-oxides.
Reduction: Reduction reactions can target the triazole ring, leading to partially reduced triazolopyridazine intermediates.
Substitution: The molecule allows for nucleophilic and electrophilic substitution reactions, especially on the pyrimidine ring, permitting further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, mCPBA.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Base catalysis for nucleophilic substitution, acids for electrophilic substitution.
Major Products
Oxidation Products: N-oxides of triazolopyridazine.
Reduction Products: Partially hydrogenated triazolopyridazine intermediates.
Substitution Products: Functionally diverse pyrimidine derivatives.
Scientific Research Applications
Chemistry
The compound’s versatility in synthetic chemistry is paramount, aiding in the development of new methodologies for constructing complex molecular frameworks.
Biology
In biological studies, 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-methylpyrimidine serves as a valuable probe for understanding enzyme interactions and signaling pathways due to its unique structural features.
Medicine
Pharmacologically, it’s investigated for potential therapeutic roles in various diseases, owing to its multi-functional groups which can interact with diverse biological targets.
Industry
The compound finds utility in material science and catalysis, where its robust structure and reactive groups are harnessed for creating advanced materials and catalytic systems.
Mechanism of Action
The compound operates through intricate mechanisms:
Molecular Targets: Enzymes and receptors where its triazolopyridazine core often forms strong hydrogen bonds or hydrophobic interactions.
Pathways: Modulating signal transduction pathways, particularly those involving kinase activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the structural, synthetic, and spectral properties of 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-methylpyrimidine with analogous heterocyclic systems from the literature.
Key Observations:
Structural Flexibility vs. In contrast, sulfur-containing analogs (e.g., pyrrolo-thiazolo-pyrimidines) exhibit higher electronic diversity due to the thiazole ring but may face synthetic challenges .
Substituent Effects :
- The cyclopropyl group in the target compound likely increases metabolic stability relative to tolyl or chlorophenyl substituents in analogs .
- Methoxy groups (e.g., in ) enhance solubility but may reduce membrane permeability compared to methyl groups .
Spectral Characterization :
- The target compound’s ¹H-NMR would show distinct signals for the cyclopropyl group (δ ~1.0–1.2 ppm) and methylpyrimidine (δ ~2.4 ppm), differentiating it from aromatic-rich analogs like pyrazolo-triazolo-pyrimidines (δ ~7.8–8.1 ppm for tolyl protons) .
- IR spectra would highlight C-O-C stretching (~1100 cm⁻¹) from the oxymethyl linker, absent in sulfur-containing analogs .
Isomerization and Stability :
- Pyrazolo-triazolo-pyrimidines () undergo isomerization under acidic/basic conditions, whereas the target compound’s triazolo-pyridazine core is likely more stable due to steric protection by the cyclopropyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
